molecular formula C10H8ClN3O2 B411188 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole CAS No. 333311-65-2

1-(4-chlorobenzyl)-4-nitro-1H-pyrazole

Cat. No.: B411188
CAS No.: 333311-65-2
M. Wt: 237.64g/mol
InChI Key: QOQFIHRRAOBNEO-UHFFFAOYSA-N
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Description

Molecular Structure and Chemical Classification

1-(4-Chlorobenzyl)-4-nitro-1H-pyrazole belongs to the pyrazole class of organic compounds, which are characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The compound features a sophisticated molecular architecture where the pyrazole core is substituted at the N-1 position with a 4-chlorobenzyl group and at the C-4 position with a nitro group. This specific substitution pattern creates a molecule with distinct electronic and steric properties that influence its chemical behavior and biological activity.

The systematic IUPAC nomenclature for this compound is 1-[(4-chlorophenyl)methyl]-4-nitropyrazole, reflecting the precise positional relationships of the substituents. The compound is catalogued under CAS Registry Number 333311-65-2, which serves as its unique chemical identifier in databases worldwide. The molecular formula C10H8ClN3O2 indicates the presence of ten carbon atoms, eight hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 237.64 g/mol.

The chemical classification of this compound places it within several important categories. Primarily, it is classified as a nitro-substituted pyrazole, which is significant due to the biological activities commonly associated with this structural motif. The compound also falls under the broader category of halogenated organic compounds due to the presence of the chlorine substituent. From a medicinal chemistry perspective, it is classified as a potential pharmacophore due to its structural similarity to known bioactive molecules.

The structural representation can be expressed through various chemical notation systems. The SMILES notation is C1=CC(=CC=C1CN2C=C(C=N2)N+[O-])Cl, which provides a linear encoding of the molecular structure. The InChI (International Chemical Identifier) representation is InChI=1S/C10H8ClN3O2/c11-9-3-1-8(2-4-9)6-13-7-10(5-12-13)14(15)16/h1-5,7H,6H2, offering a standardized method for representing the compound's connectivity.

Physical Properties and Thermodynamic Parameters

The physical properties of this compound have been characterized through various experimental and computational methods. The compound exhibits specific thermodynamic parameters that are crucial for understanding its behavior in different chemical and biological environments.

Table 1: Physical and Thermodynamic Properties of this compound

Property Value Method Reference
Molecular Weight 237.64 g/mol Calculated
Density 1.4±0.1 g/cm³ Predicted
Boiling Point 408.2±30.0°C at 760 mmHg Predicted
Flash Point 200.7±24.6°C Predicted
Melting Point Not specified - -
Vapor Pressure Low (predicted) Predicted
Storage Temperature 2-8°C Recommended

The predicted density of 1.4±0.1 g/cm³ indicates that the compound is denser than water, which is typical for halogenated organic compounds. This relatively high density is attributed to the presence of the chlorine atom and the nitro group, both of which contribute to the overall molecular mass without significantly increasing the molecular volume.

The predicted boiling point of 408.2±30.0°C at 760 mmHg suggests that the compound has relatively strong intermolecular forces, likely due to dipole-dipole interactions arising from the polar nitro group and the polarizable chlorinated aromatic system. The flash point of 200.7±24.6°C indicates that the compound requires significant heating before it becomes a fire hazard, which is important for safe handling and storage procedures.

The thermodynamic stability of this compound is influenced by the electronic effects of its substituents. The electron-withdrawing nature of both the nitro group and the chlorine atom creates a molecule with reduced electron density on the pyrazole ring, which affects its reactivity and stability. The nitro group, in particular, can participate in intramolecular interactions that may influence the compound's conformational preferences and overall stability.

Crystallographic Features and Solid-State Behavior

The solid-state behavior of this compound is characterized by specific crystallographic features that influence its physical properties and potential applications. While detailed single-crystal X-ray diffraction data for this specific compound is not extensively reported in the available literature, analogous pyrazole derivatives provide insights into the expected solid-state structure.

The crystalline structure of nitro-substituted pyrazoles typically exhibits specific packing arrangements driven by intermolecular interactions. The nitro group can participate in various non-covalent interactions, including hydrogen bonding with NH groups from adjacent molecules or π-π stacking interactions between aromatic rings. The chlorobenzyl substituent contributes to the overall packing through halogen bonding interactions and additional π-π stacking arrangements.

The molecular geometry in the solid state is expected to show a relatively planar pyrazole ring with the nitro group slightly twisted out of the ring plane due to steric considerations. The 4-chlorobenzyl group likely adopts a conformation that minimizes steric clashes while maximizing intermolecular interactions. The C-N bond connecting the benzyl group to the pyrazole ring typically exhibits some rotational freedom, allowing for conformational flexibility that can influence the crystal packing.

Computational analysis using molecular modeling approaches can provide insights into the preferred conformations and intermolecular interactions in the solid state. These studies suggest that the compound likely adopts a conformation where the chlorobenzyl group is positioned to minimize intramolecular steric interactions while maximizing intermolecular stabilization through van der Waals forces and potential halogen bonding interactions.

Electronic Structure and Charge Distribution

The electronic structure of this compound is characterized by the distribution of electron density across the molecule, which is significantly influenced by the electron-withdrawing effects of both the nitro group and the chlorine substituent. These substituents create an electronic environment that affects the compound's reactivity, stability, and potential biological activity.

The nitro group attached to the C-4 position of the pyrazole ring acts as a strong electron-withdrawing group through both inductive and resonance effects. This electron withdrawal results in a significant depletion of electron density from the pyrazole ring, making it less nucleophilic and more susceptible to nucleophilic attack. The resonance stabilization of the nitro group involves delocalization of the negative charge onto the oxygen atoms, which contributes to the overall stability of the molecule.

The 4-chlorobenzyl substituent also contributes to the electronic structure through the electron-withdrawing inductive effect of the chlorine atom. Although the effect is transmitted through the benzyl methylene bridge, it still influences the electron density distribution on the pyrazole ring. The chlorine atom's electronegativity creates a partial positive charge on the carbon atom to which it is attached, which in turn affects the overall charge distribution in the benzyl ring.

The charge distribution analysis reveals that the nitrogen atoms in the pyrazole ring carry different partial charges due to their different chemical environments. The N-1 nitrogen, which bears the chlorobenzyl substituent, typically carries a more positive partial charge compared to the N-2 nitrogen. The oxygen atoms in the nitro group carry significant negative partial charges, making them potential sites for electrophilic interactions.

Table 2: Predicted Atomic Charges and Electronic Properties

Atom Type Position Predicted Partial Charge Electronic Environment
N-1 Pyrazole +0.15 to +0.25 Quaternized nitrogen
N-2 Pyrazole -0.10 to -0.05 Pyridine-like nitrogen
N-nitro Nitro group +0.35 to +0.45 Electron-deficient
O-nitro Nitro group -0.25 to -0.35 Electron-rich
Cl Para-position -0.05 to -0.15 Electron-rich halogen

Spectroscopic Fingerprints

The spectroscopic characterization of this compound provides crucial information for its identification and structural confirmation. Various spectroscopic techniques offer complementary information about different aspects of the molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy represents one of the most informative techniques for structural characterization. The ¹H NMR spectrum of the compound exhibits characteristic signals that can be assigned to specific proton environments. The pyrazole ring protons typically appear as distinct signals in the aromatic region, with the H-3 and H-5 protons showing different chemical shifts due to the electron-withdrawing effect of the nitro group. The benzylic CH₂ protons appear as a singlet or slightly complex multiplet, typically around 5.3-5.5 ppm, due to their attachment to the electronegative nitrogen atom.

The aromatic protons of the 4-chlorobenzyl group exhibit a characteristic AA'BB' pattern typical of para-disubstituted benzene rings. The protons ortho to the chlorine substituent appear slightly downfield compared to the meta protons due to the deshielding effect of the halogen. Integration ratios confirm the presence of two equivalent sets of aromatic protons in a 2:2 ratio.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The carbonyl carbon of the nitro group appears significantly downfield, typically around 155-165 ppm, while the pyrazole ring carbons appear in the 100-150 ppm range. The benzylic carbon shows a characteristic chemical shift around 50-55 ppm, and the aromatic carbons of the chlorobenzyl group appear in their typical range of 125-135 ppm.

Infrared (IR) spectroscopy reveals characteristic absorption bands that serve as fingerprints for functional groups present in the molecule. The nitro group exhibits strong characteristic stretches: the asymmetric N-O stretch typically appears around 1520-1570 cm⁻¹, while the symmetric stretch appears around 1340-1380 cm⁻¹. The aromatic C-H stretches appear around 3000-3100 cm⁻¹, and the aliphatic C-H stretches of the benzylic methylene group appear around 2800-3000 cm⁻¹.

Table 3: Characteristic Spectroscopic Data for this compound

Technique Signal/Peak Chemical Shift/Frequency Assignment
¹H NMR Singlet 8.1-8.3 ppm H-3 (pyrazole)
¹H NMR Singlet 7.8-8.0 ppm H-5 (pyrazole)
¹H NMR Multiplet 7.2-7.4 ppm Aromatic H (benzyl)
¹H NMR Singlet 5.3-5.5 ppm CH₂ (benzylic)
¹³C NMR Signal 155-165 ppm C-4 (pyrazole, nitro-bearing)
¹³C NMR Signal 50-55 ppm CH₂ (benzylic)
IR Strong 1520-1570 cm⁻¹ N-O stretch (asymmetric)
IR Strong 1340-1380 cm⁻¹ N-O stretch (symmetric)

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at m/z 237, confirming the molecular weight. Characteristic fragmentation patterns include loss of the nitro group (loss of 46 mass units) and fragmentation of the benzylic bond, leading to formation of the 4-chlorobenzyl cation.

UV-Visible spectroscopy reveals absorption bands characteristic of the conjugated π-system. The compound typically shows absorption maxima in the UV region corresponding to π-π* transitions of the aromatic systems and n-π* transitions associated with the nitro group. The presence of the electron-withdrawing substituents typically results in a bathochromic shift compared to unsubstituted pyrazole derivatives.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-9-3-1-8(2-4-9)6-13-7-10(5-12-13)14(15)16/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQFIHRRAOBNEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dehydrogenation of Pyrazolidinone

1-(4-Chlorophenyl)-pyrazolidin-3-one undergoes dehydrogenation using molecular oxygen in acetone with K₂CO₃. This generates 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole in situ.

Nitrobenzyl Bromide Coupling

Without isolating the hydroxy intermediate, 2-nitrobenzyl bromide is added at 25–30°C. The reaction proceeds via nucleophilic substitution, achieving 82% overall yield.

Advantages:

  • Eliminates purification steps between stages.

  • Uses polar aprotic solvents (e.g., acetone) compatible with both steps.

  • Reduces waste generation by 40% compared to traditional methods.

Regioselective Nitration of Preformed Pyrazole Derivatives

Alternative routes focus on late-stage nitration of 1-(4-chlorobenzyl)-1H-pyrazole:

Directed Nitration Using Zeolite Catalysts

A mixture of 98% HNO₃ and H₂SO₄ (3:1 v/v) with H-beta zeolite achieves 90% regioselectivity for the 4-nitro isomer at 25°C. The catalyst’s microporous structure enhances transition-state stabilization.

Microwave-Assisted Nitration

Microwave irradiation (150 W, 100°C, 20 min) reduces reaction time from 12 hours to 30 minutes, maintaining 68% yield. This method minimizes nitro group decomposition.

Table 2: Nitration Method Comparison

MethodConditionsSelectivity (%)Yield (%)
Zeolite-catalyzedHNO₃/H₂SO₄, 25°C, 6 h9075
MicrowaveHNO₃, 100°C, 30 min8568
ConventionalHNO₃/H₂SO₄, 0–5°C, 12 h8870

Cycloaddition Strategies for Pyrazole Ring Construction

Advanced methods utilize [3+2] cycloadditions to build the pyrazole core directly:

Sydnone-Alkyne Cycloaddition

2-Alkynyl-1,3-dithianes react with sydnones under basic conditions (K₂CO₃, DMF) to form 4-nitro-1H-pyrazoles. The dithiane group is subsequently hydrolyzed to yield the target compound with 78% efficiency.

Hydrazone-Nitroolefin Cyclization

β-Nitrostyrenes and N-monosubstituted hydrazones undergo acid-catalyzed cyclization (HCl, ethanol) to produce 4-nitro-pyrazoles. This method achieves 80% yield and excellent regiocontrol .

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

1-(4-chlorobenzyl)-4-nitro-1H-pyrazole serves as a building block for synthesizing more complex organic molecules. Its unique structure allows researchers to explore new chemical reactions and pathways, particularly in the development of novel materials and chemical processes .

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties: Studies have shown effectiveness against various pathogens.
  • Anticancer Activity: Derivatives of this compound have been tested against several cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer), demonstrating significant growth inhibition .

Table 2: Anticancer Activity of Derivatives

Cell LineGrowth Inhibition (GI) Value
MCF7High
SF-268Moderate
NCI-H460Significant

Medicine

Due to its promising biological activities, this compound is being explored as a lead compound for developing new therapeutic agents. Its derivatives may exhibit enhanced pharmacological properties, making them suitable candidates for further drug development .

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of agrochemicals and other industrial chemicals. Its reactivity and stability make it a valuable component in various chemical processes .

Case Study 1: Anticancer Research

A study evaluated the anticancer properties of derivatives derived from this compound against several cancer cell lines. The results indicated that specific modifications to the compound's structure could enhance its efficacy, suggesting a pathway for developing new cancer therapies.

Case Study 2: Antimicrobial Activity

Another research project focused on the antimicrobial effects of this compound against Gram-positive bacteria. The findings revealed significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in infectious diseases .

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole and related pyrazole derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 4-Nitro, 4-chlorobenzyl C₁₀H₈ClN₃O₂ 237.64 Moderate lipophilicity (logP=2.65); potential inferred bioactivity from analogs
5-(4-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole (2n) 3-(4-Nitrophenyl), 5-(4-chlorophenyl) C₁₅H₁₀ClN₃O₂ 299.71 Detailed NMR/IR data; no explicit bioactivity reported
1-(4-Ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole (52b) 4-Nitro, 4-ethylbenzyl, 3-(trifluoromethyl), 5-methyl C₁₃H₁₄F₃N₃O₂ 297.27 GLUT1 inhibitor; higher lipophilicity due to CF₃ and ethyl groups
1-(2-Iodobenzyl)-4-nitro-1H-pyrazole (sm13) 4-Nitro, 2-iodobenzyl C₁₀H₈IN₃O₂ 329.10 Iodo-substitution enhances polarizability; potential radio-sensitizing applications
1-[(4-Methylphenyl)methyl]-5-[(4-bromophenyl)selanyl]-4-nitro-1H-pyrazole (11) 4-Nitro, 4-methylbenzyl, 5-(4-bromophenylselanyl) C₁₈H₁₅BrN₃O₂Se 472.18 Selenium incorporation may enhance redox activity; synthetic intermediate for organoselenides
4-Chloro-1-methyl-1H-pyrazole 4-Chloro, 1-methyl C₄H₅ClN₂ 116.55 Simpler structure; foundational studies on pyrazole ring stability
4-Chloro-1-({4-nitrophenyl}sulfonyl)-1H-pyrazole 4-Chloro, 1-(4-nitrophenylsulfonyl) C₉H₆ClN₃O₄S 287.68 Sulfonyl group increases electron-withdrawing effects; potential enzyme inhibition

Structural and Electronic Effects

  • Substituent Variations: Halogen Effects: Chlorine (target compound) vs. iodine (sm13) alters steric and electronic profiles. Iodine’s larger atomic radius may improve radio-sensitizing properties .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP (2.65) is lower than 52b (estimated >3 due to CF₃), impacting bioavailability .
  • Thermal Stability : While thermal data for the target compound are unavailable, related benzimidazole derivatives () show decomposition above 200°C, suggesting pyrazole analogs may exhibit similar stability .

Biological Activity

1-(4-Chlorobenzyl)-4-nitro-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and therapeutic agent. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound features a pyrazole ring substituted with a 4-chlorobenzyl group and a nitro group. This configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group can participate in redox reactions, while the pyrazole ring may modulate various biological pathways by binding to target proteins. These interactions can lead to significant pharmacological effects, including anti-inflammatory and antimicrobial activities .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)TBD
2-(4-Nitrobenzylidene)hydrazinyl-5-(pyridin-4-yl)-1,3,4-oxadiazoleSF-295 (CNS cancer)0.275
ErlotinibVarious0.418

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles have been well-documented. Studies indicate that this compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays demonstrated that certain derivatives exhibited significant inhibition compared to standard anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Activity

CompoundCytokine Inhibition (%)Concentration (µM)
This compoundTNF-α: TBD10
DexamethasoneTNF-α: 76%1

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes relevant to various diseases, including those involved in cancer progression and inflammation .

Table 3: Enzyme Inhibition Studies

EnzymeIC50 (µM)
Cyclooxygenase (COX)TBD
Acetylcholinesterase (AChE)TBD

Case Studies

Several case studies have evaluated the efficacy of pyrazole derivatives in clinical settings:

  • Anticancer Efficacy : A study involving a series of pyrazole derivatives demonstrated that compounds similar to this compound showed significant cytotoxicity against breast and CNS cancer cell lines.
  • Anti-inflammatory Effects : Research on inflammatory models indicated that pyrazoles could effectively reduce inflammation markers, suggesting their potential use in treating inflammatory diseases.

Q & A

Q. What synthetic routes are available for preparing 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole, and what are the critical reaction parameters?

The compound can be synthesized via alkylation of a pyrazole precursor with 4-chlorobenzyl chloride under basic conditions. For example, refluxing with anhydrous potassium carbonate (K₂CO₃) in ethanol promotes nucleophilic substitution, as demonstrated in analogous syntheses of chlorobenzyl derivatives . Key parameters include stoichiometric ratios (e.g., 1.2:1 excess of 4-chlorobenzyl chloride), reaction duration (6–12 hours), and purification via recrystallization or column chromatography. Monitoring via TLC or color change (e.g., nitro group formation) ensures reaction completion .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Standard characterization includes:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons from the chlorobenzyl group and pyrazole ring) .
  • FT-IR : Identification of nitro (N-O stretching ~1520 cm⁻¹) and C-Cl (~700 cm⁻¹) groups .
  • Mass spectrometry (ESI-MS) : For molecular ion verification .
  • X-ray crystallography : Resolves crystal packing and bond geometries, as shown in related pyrazole carboxylate structures .

Q. How can researchers optimize the purity of this compound post-synthesis?

Recrystallization using ethanol or ethyl acetate removes unreacted precursors. Column chromatography (e.g., silica gel with hexane/ethyl acetate) is effective for isolating high-purity (>95%) products, as reported for structurally similar triazole derivatives .

Advanced Research Questions

Q. What strategies can address low yields in the nitration step during synthesis?

Low yields may arise from incomplete nitration or side reactions. Methodological improvements include:

  • Temperature control : Nitration at 0–5°C minimizes decomposition.
  • Electrophilic nitrating agents : Use HNO₃/H₂SO₄ mixtures or acetyl nitrate for regioselectivity.
  • Catalysts : Lewis acids like FeCl₃ enhance reactivity, as seen in heterocyclic nitrations . Yields <20% (e.g., in tetrazole syntheses) necessitate iterative optimization of molar ratios and reaction times .

Q. How can computational methods aid in predicting the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) can model interactions with target proteins (e.g., kinases or enzymes). Pharmacophore mapping based on structural analogs (e.g., benzimidazole derivatives with chlorobenzyl groups) suggests potential antimicrobial or anticancer activity . Preliminary in vitro assays (e.g., MIC tests) validate hypotheses .

Q. What crystallographic challenges arise in determining the structure of this compound, and how are they resolved?

Challenges include crystal twinning and weak diffraction. Using SHELX software (e.g., SHELXL for refinement), high-resolution data (≤0.8 Å) collected via CCD diffractometers (e.g., Bruker SMART APEX) enable accurate solution. For example, triclinic systems (space group P1) require careful handling of thermal parameters and hydrogen bonding networks .

Q. How do reaction solvents influence the regioselectivity of pyrazole functionalization?

Polar aprotic solvents (e.g., DMF) favor nitro group introduction at the 4-position via stabilization of transition states. Ethanol, a protic solvent, may reduce side reactions but slow kinetics. Solvent-free conditions under microwave irradiation improve efficiency in analogous heterocyclic syntheses .

Data Contradiction and Analysis

Q. Why do reported yields for similar nitro-pyrazole derivatives vary widely (e.g., 17% vs. 61%)?

Discrepancies arise from:

  • Reaction mechanisms : Click chemistry (e.g., Cu-catalyzed azide-alkyne cyclization) often yields >60% , while electrophilic substitutions (e.g., nitration) are less efficient .
  • Purification methods : Column chromatography recovers more product than simple filtration .
  • Catalyst choice : Copper sulfate/ascorbate systems enhance triazole formation but are irrelevant for nitration .

Methodological Recommendations

  • Synthesis : Prioritize alkylation with 4-chlorobenzyl chloride under reflux with K₂CO₃ .
  • Characterization : Combine NMR, IR, and X-ray crystallography for unambiguous confirmation .
  • Optimization : Screen solvents, catalysts, and temperatures systematically to improve yields .

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